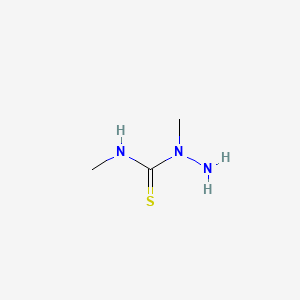

2,4-Dimethylthiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-amino-1,3-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHMHSRNWIBAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216398 | |

| Record name | 2,4-Dimethylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6621-75-6 | |

| Record name | N,1-Dimethylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6621-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Derivatization of 2,4 Dimethylthiosemicarbazide

General Synthetic Routes to 2,4-Dimethylthiosemicarbazide

The synthesis of this compound can be approached through methods common for preparing substituted thiosemicarbazides, which generally involve the formation of a thiosemicarbazide (B42300) backbone followed by or preceded by methylation.

A primary route to substituted thiosemicarbazides involves the reaction of precursor molecules with agents that can introduce methyl groups onto the nitrogen atoms. For this compound, this can be envisioned starting from a monomethylated precursor. For instance, a compound like 4-methylthiosemicarbazide (B147232) can be further methylated. The synthesis of its hydroiodide salt has been described by reacting 4-methylthiosemicarbazide with methyl iodide in a solvent mixture of isopropyl alcohol and acetone.

Alternatively, the synthesis can start from even simpler precursors. General methods for preparing methyl-thiosemicarbazides involve the direct synthesis from methylhydrazine sulfate (B86663) and an alkali-metal or ammonium (B1175870) thiocyanate (B1210189). znaturforsch.com In this approach, the methylhydrazine thiocyanate intermediate is heated to induce its transformation into the corresponding methylthiosemicarbazide. znaturforsch.com Subsequent methylation would be required to yield the 2,4-dimethylated product.

Synthesis of Thiosemicarbazone Derivatives Incorporating this compound Moiety

A cornerstone of thiosemicarbazide chemistry is its reaction with carbonyl compounds to form thiosemicarbazones. These derivatives are widely studied for their coordination chemistry and biological properties. This compound readily undergoes these reactions.

The synthesis of thiosemicarbazones is typically a straightforward condensation reaction between a thiosemicarbazide and an aldehyde or ketone, often catalyzed by a few drops of acid. arabjchem.orgontosight.ai The reaction involves the nucleophilic attack of the terminal hydrazine (B178648) nitrogen (N1) of the thiosemicarbazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form an azomethine (C=N) bond. ncert.nic.in

Several specific examples involving this compound have been reported. The reaction of 1-aroyl-2,4-dimethylthiosemicarbazides, which are themselves prepared from the condensation of an aroyl chloride with this compound hydrochloride, demonstrates the reactivity of the parent compound. tandfonline.com Similarly, this compound has been reacted with ketones like 2-fluorobenzophenone (B1294949) in the presence of potassium hydroxide (B78521) to yield the corresponding thiosemicarbazone. researchgate.net

The following table summarizes representative condensation reactions of this compound with various carbonyl compounds.

| Carbonyl Compound | Reagents/Conditions | Product | Reference |

| Aroyl Chlorides (e.g., 4-chlorobenzoyl chloride) | This compound·HCl, pyridine (B92270), CH2Cl2 | 1-Aroyl-2,4-dimethylthiosemicarbazides | tandfonline.comepo.org |

| 2-Fluorobenzophenone | KOH, Methanol (B129727), Heat | 2-Fluorobenzophenone-2,4-dimethylthiosemicarbazone | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Beyond simple condensation, the thiosemicarbazide backbone can be strategically functionalized to introduce new chemical properties or to enable conjugation to other molecules. arabjchem.org This can be achieved by using pre-functionalized thiosemicarbazide precursors or by modifying the dicarbonyl component in bis-thiosemicarbazone synthesis. uni-koeln.de

A key strategy involves the preparation of thiosemicarbazide building blocks that contain protected functional groups. For example, thiosemicarbazide precursors featuring a terminal tert-butyloxycarbonyl (t-Boc) protected amine group have been synthesized. nih.gov These functionalized precursors can then be condensed with carbonyl compounds. The resulting thiosemicarbazone retains the protected amine, which can be deprotected at a later stage for further conjugation, for instance, to form an amide bond with a peptide. nih.gov This approach allows for the creation of complex, multifunctional molecules built upon the thiosemicarbazone scaffold. nih.gov

Formation of Heterocyclic Compounds from this compound Precursors

Thiosemicarbazides and their thiosemicarbazone derivatives are valuable precursors for the synthesis of various nitrogen- and sulfur-containing heterocycles. Intramolecular cyclization reactions are commonly employed to construct these ring systems.

One of the most important heterocyclic transformations of thiosemicarbazides is their cyclization to form 1,2,4-triazole (B32235) derivatives. Specifically, 2,4-disubstituted thiosemicarbazides can be cyclized to yield 1,4-disubstituted-1,2,4-triazoline-5-thiones.

A direct and facile synthesis of 1,4-dimethyl-1,2,4-triazoline-5-thione is achieved through the condensation of this compound with formic acid. znaturforsch.com This reaction provides a straightforward route to this specific triazole system, limited primarily by the availability of the starting disubstituted hydrazine. znaturforsch.com

More generally, 1-acyl or 1-aroyl substituted thiosemicarbazides can undergo base-catalyzed intramolecular cyclization. researchgate.net For example, 1-aroyl-2,4-dimethylthiosemicarbazides, upon treatment with sodium bicarbonate, cyclize to form 5-aryl-2,4-dimethyl-3H-1,2,4-triazole-3-thiones. tandfonline.com Oxidative cyclization is another powerful method; thiosemicarbazones can be cyclized, for instance by prolonged heating in methanol or through photochemical methods, to yield the corresponding 5-thioxo-1,2,4-triazolines. researchgate.netrsc.org These reactions typically proceed via an intramolecular nucleophilic attack of a nitrogen atom onto the thiocarbonyl carbon, followed by elimination. semanticscholar.org

Iii. Coordination Chemistry and Metal Complexation of 2,4 Dimethylthiosemicarbazide and Its Derivatives

Ligand Characteristics and Coordination Modes

The coordinating ability of 2,4-dimethylthiosemicarbazide and its derivatives is dictated by its structural features, including the available donor atoms, the potential for deprotonation, and the steric and electronic effects of its substituents. researchgate.netntu.edu.tw

Thiosemicarbazones, derived from this compound, are classic examples of N,S donor ligands. noveltyjournals.com Their versatility stems from the presence of both hard and soft donor atoms within the same molecule, primarily the thiocarbonyl sulfur atom and at least one nitrogen atom from the hydrazinic backbone. mdpi.com

Sulfur (S): The thiocarbonyl sulfur is a soft donor atom and is almost invariably involved in coordination to metal centers. noveltyjournals.com The ligand can coordinate in its neutral thione form (C=S) or, upon deprotonation, in its anionic thiolate form (C-S⁻). researchgate.netresearchgate.netacs.org

Nitrogen (N): The azomethine nitrogen [N(1)] is a common coordination site. giqimo.com Coordination through both this nitrogen and the sulfur atom creates a highly stable five-membered chelate ring. mdpi.commdpi.com Other nitrogen atoms in the backbone can also participate in bonding, depending on the specific ligand and metal ion.

Oxygen (O): An oxygen donor atom can be introduced into the ligand framework when the thiosemicarbazide (B42300) is condensed with an aldehyde or ketone that contains a hydroxyl group, such as salicylaldehyde (B1680747) or dehydroacetic acid. mdpi.comnih.gov This creates ligands with an ONS donor set, expanding their coordination potential. researchgate.netmdpi.com

The arrangement of donor atoms allows this compound derivatives to exhibit a range of chelation behaviors.

Bidentate: The most common coordination mode for thiosemicarbazones is as a bidentate ligand, chelating through the thiolate sulfur and the azomethine nitrogen (N,S). mdpi.comnoveltyjournals.com This forms a stable five-membered ring structure that is a recurring motif in the coordination chemistry of these compounds. mdpi.com

Tridentate: When an additional donor atom is available in a sterically favorable position on the aldehyde or ketone precursor, the ligand can act in a tridentate fashion. mdpi.com Common tridentate donor sets include NNS and ONS. researchgate.netmdpi.comnih.gov This mode of coordination further enhances the stability of the resulting metal complexes.

Polydentate: By designing ligands with two thiosemicarbazone moieties, known as bis(thiosemicarbazones), tetradentate chelation can be achieved. acs.org A dissymmetric bis(thiosemicarbazone) ligand synthesized from this compound was shown to act as a tetradentate chelator for Ni(II). mdpi.com In some instances, these ligands can also act as bridging units to form polynuclear complexes. mdpi.com Monodentate coordination, typically through the sulfur atom, is less common but has also been observed. noveltyjournals.comgiqimo.com

The coordination behavior of thiosemicarbazone ligands is significantly influenced by the nature and position of substituents on their molecular framework. mdpi.comnih.gov The modular synthesis of these ligands allows for wide variation of up to four substituent groups on the core structure (R¹R²C=N–NH–C(S)–NR³R⁴), which in turn modifies their coordination chemistry. nih.gov

For this compound derivatives, the methyl groups on the N(2) and N(4) positions are key. These substituents can exert both steric and electronic effects:

Steric Effects: The size of the substituent groups can dictate the coordination geometry and even the coordination mode itself. researchgate.net For instance, the steric bulk of a group can favor one isomeric form over another or prevent the close approach of other ligands to the metal center. ntu.edu.tw

Electronic Effects: Substituents can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds. The inductive effect of different substituents can modify the acidity of the N-H protons and, consequently, the ease of forming the anionic thiolate ligand.

The specific substitution pattern can lead to remarkable changes in chelation, allowing the same thiosemicarbazide backbone to produce ligands that behave as SN bidentate, NON tridentate, or NSNS tetradentate chelates depending on the carbonyl precursor.

Types of Metal Complexes Formed

Derivatives of this compound form stable complexes with a broad spectrum of metal ions, encompassing both transition metals and main group elements.

Thiosemicarbazones have a strong affinity for transition metals, forming complexes with metals in various oxidation states. mdpi.comnih.gov The biological activity of the ligands is often significantly enhanced upon complexation with these metal ions. noveltyjournals.combenthamopenarchives.com Complexes with a wide range of transition metals have been synthesized and characterized, including those of copper, nickel, palladium, cobalt, and zinc. mdpi.comresearchgate.netmdpi.comnih.govnih.govnih.gov Platinum(IV) complexes have also been investigated. scispace.com The ability of these ligands to chelate iron is central to some of their biological applications. nih.gov

A notable example is the complex [Ni(MeATSM)]NO₃, formed from a dissymmetric bis(thiosemicarbazone) ligand derived from this compound, which features a square-planar geometry around the Ni(II) center. mdpi.com

| Metal Ion | Ligand Type / Example | Coordination Mode | Observed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | Bis-thiosemicarbazone | Tetradentate (N₂S₂) | Square-planar | nih.gov |

| Ni(II) | Diacetyl-(2,4-dimethylthiosemicarbazone)-2-(4-methyl-3-thiosemicarbazone) | Tetradentate (N₂S₂) | Square-planar | mdpi.com |

| Pd(II) | Steroidal thiosemicarbazones | Bidentate (N,S) | Square-planar | nih.gov |

| Co(II) | 3-Thiophene aldehyde thiosemicarbazone | Bidentate (N,S) | Tetrahedral | nih.gov |

| Fe(III) | Acetylpyrazine N,N-dimethylthiosemicarbazone | Tridentate (NNS) | Octahedral | nih.gov |

| Zn(II) | 2,6-pyridinedicarboxaldehyde-thiosemicarbazone | Tridentate | Not specified | semanticscholar.org |

In addition to transition metals, thiosemicarbazone derivatives readily form complexes with main group metals, with organotin(IV) compounds being particularly well-documented. uobasrah.edu.iq These complexes are of interest for their distinct coordination chemistry and biological properties. uobasrah.edu.iqmdpi.com

The synthesis typically involves reacting a diorganotin(IV) oxide or diorganotin(IV) dichloride with the thiosemicarbazone ligand. nih.govuobasrah.edu.iq The resulting complexes often feature tin atoms in five- or six-coordinate environments. nih.govresearchgate.net The thiosemicarbazone ligand can coordinate as a bidentate N,S donor or as a tridentate ONS donor if an oxygen atom is available. nih.govuobasrah.edu.iq For example, reacting various diorganotin(IV) oxides with thiosemicarbazones derived from dehydroacetic acid yielded monomeric complexes with a pentacoordinated geometry around the tin atom, where the ligand binds in a tridentate ONS fashion. nih.gov

| Organotin(IV) Moiety | Ligand Type | Coordination Mode | Tin Coordination Number / Geometry | Reference |

|---|---|---|---|---|

| Dibutyltin(IV), Diphenyltin(IV) | Dehydroacetic acid thiosemicarbazone | Tridentate (ONS) | 5 / Trigonal bipyramidal | nih.gov |

| Dimethyltin(IV), Dibutyltin(IV), Diphenyltin(IV) | Hybrid thiosemicarbazone/hydrazone | Not specified | 6 (in solution), 7 (solid state) | nih.govresearchgate.net |

| Dimethyltin(IV) | Piperazine-based thiosemicarbazone | Bidentate (N,S) | Not specified | uobasrah.edu.iq |

Nuclearity of Complexes (Mononuclear, Binuclear, Oligonuclear)

The nuclearity of a metal complex refers to the number of central metal ions present in the molecule. Thiosemicarbazone ligands, including this compound derivatives, can form complexes with varying nuclearities depending on the ligand's denticity, the coordination preferences of the metal ion, and the presence of bridging atoms or groups. nih.gov

Mononuclear Complexes: These are the most common type of complexes, containing a single central metal ion coordinated to one or more ligands. In many cases, a thiosemicarbazone ligand acts as a bidentate or tridentate chelating agent, binding to a single metal center through its sulfur and nitrogen atoms. nih.govnih.gov For instance, mononuclear palladium(II) complexes have been synthesized where the thiosemicarbazone ligand coordinates in this fashion. mdpi.com Similarly, nickel(II) can form stable, four-coordinate mononuclear complexes with a square planar geometry, where it is bonded to a single, tetradentate bis(thiosemicarbazone) ligand. mdpi.com The formation of multiple stable five-membered chelate rings in such structures contributes to their high stability. mdpi.com

Binuclear Complexes: Binuclear, or dimeric, complexes contain two metal centers. These are often formed when a part of the ligand or an ancillary ligand acts as a bridge between the two metal ions. Thiosemicarbazone complexes can form binuclear structures through various bridging modes. For example, two copper(II) atoms can be bridged by sulfate (B86663) or acetate (B1210297) groups, with each copper atom also being coordinated by a tridentate thiosemicarbazone ligand, resulting in a discrete centrosymmetric dimer. rsc.org In other cases, the thio-enolate sulfur atom of one complex unit can form a hydrogen bond with an amine group of a neighboring unit, leading to the formation of a dimeric structure. mdpi.com Binuclear zinc(II) complexes have also been reported where two [Zn(L)Cl] units are linked. nih.gov

Oligonuclear and Polynuclear Complexes: Complexes with more than two metal centers are classified as oligonuclear or polynuclear. These structures often feature complex bridging networks. For example, tetranuclear zinc(II) complexes with thiosemicarbazone ligands have been synthesized and characterized. nih.gov In one such complex, four zinc centers are held together by the thiosemicarbazone ligands. nih.gov Another study reported the formation of tetranuclear palladium complexes where the metal atoms are connected via thiolate bridges. mdpi.com A novel tetrameric zinc(II) complex has also been characterized, featuring a [(Zn2L3)2(μ-OAc)2(μ3-O)2] core, showcasing the ligand's ability to facilitate the assembly of complex multinuclear architectures. nih.gov

| Nuclearity | Metal Ion(s) | Example Complex Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| Mononuclear | Ni(II) | [Ni(MeATSM)]NO₃ | Single metal center with a tetradentate ligand; square planar geometry. | mdpi.com |

| Mononuclear | Pd(II) | Mononuclear palladium thiosemicarbazone | Single metal center with N,S-coordination. | mdpi.com |

| Binuclear | Cu(II) | [{Cu(HL)(SO₄)}₂] | Two Cu(II) centers bridged by two sulfate ligands. | rsc.org |

| Binuclear | Zn(II) | [Zn₂(L²)₂]·2H₂O | Dimeric structure with two zinc centers. | nih.gov |

| Oligonuclear (Tetranuclear) | Pd(II) | Tetranuclear palladium thiosemicarbazone | Four palladium atoms connected via thiolate bridges. | mdpi.com |

| Oligonuclear (Tetranuclear) | Zn(II) | [Zn₄(L¹)₄]·2H₂O | A molecular unit containing four zinc centers. | nih.gov |

Factors Governing Complex Stability and Geometry

The stability and three-dimensional structure of metal complexes with this compound and its derivatives are not arbitrary. They are governed by a delicate interplay of several factors related to both the metal ion and the ligand. researchgate.netunacademy.com

Nature of the Central Metal Ion : The identity of the metal ion is a primary determinant of the complex's properties.

Charge and Size : A higher charge and smaller ionic radius of the central metal cation generally lead to the formation of more stable complexes due to stronger electrostatic attraction with the ligand. unacademy.com

Electronic Configuration : The d-electron configuration of the metal ion profoundly influences the preferred coordination geometry to maximize the Crystal Field Stabilization Energy (CFSE). nih.gov For example, Ni(II) (a d⁸ ion) frequently forms diamagnetic, square planar complexes with strong-field ligands like thiosemicarbazones. mdpi.com In contrast, Zn(II) (a d¹⁰ ion) has no CFSE preference and its geometry is dictated by ligand steric and bonding requirements, often resulting in tetrahedral or five-coordinate geometries like a distorted square-based pyramid. mdpi.comd-nb.info

Ligand Structure and Properties : The structure of the thiosemicarbazone ligand itself plays a crucial role.

Chelation and Denticity : Thiosemicarbazones are excellent chelating agents. The formation of stable five- or six-membered rings upon coordination to a metal center, known as the chelate effect, significantly enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. nih.govunacademy.com The pseudomacrocyclic coordination mode of some bis(thiosemicarbazone) ligands can create three five-membered chelate rings, conferring high stability. mdpi.com

Substituents : The nature and position of substituents on the thiosemicarbazone backbone can influence the ligand's electronic properties and steric profile, thereby affecting the stability and geometry of the complex. researchgate.net

Reaction Conditions : The environment in which the complex is formed can also direct the final structure. Factors such as the solvent, pH, temperature, and the nature of the counter-ion can influence the coordination mode of the ligand and the ultimate geometry of the complex. researchgate.netmdpi.com

| Factor | Influence on Complex | Example | Reference |

|---|---|---|---|

| Metal Ion Identity | Determines coordination geometry. | Ni(II) forms square planar complexes, while Zn(II) prefers tetrahedral or square pyramidal geometries with the same ligand. | mdpi.com |

| Metal Ion Oxidation State | Affects stability; higher oxidation states often form more stable complexes. | Complexes with Co(III) are generally more stable than those with Co(II). | unacademy.com |

| Ligand Chelation | Increases thermodynamic stability (chelate effect). | Formation of multiple five-membered chelate rings leads to highly stable complexes. | mdpi.com |

| Steric Hindrance | Can influence ligand conformation and prevent certain geometries. | Bulky substituents on the ligand may favor lower coordination numbers. | unacademy.com |

| Solvent/Counter-ions | Can participate in coordination or influence crystal packing. | A water molecule can coordinate to Zn(II) to complete a five-coordinate geometry. | mdpi.com |

Electrochemical and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes derived from this compound are of great interest as they provide insight into the electronic structure and reactivity of the compounds. Techniques such as cyclic voltammetry (CV) are commonly used to probe the redox behavior of these complexes. nih.govrsc.org The studies reveal whether the electron transfer processes are metal-centered or ligand-centered and can be used to understand the effect of coordination on the redox potentials of both the metal and the ligand.

The redox behavior of these complexes can vary significantly. In some cases, the thiosemicarbazone ligand itself can be electrochemically active, showing irreversible reduction or oxidation waves. researchgate.net However, upon coordination to a metal, the redox properties often change dramatically.

For example, the cyclic voltammogram of a particular Ni(II) thiosemicarbazone complex was found to exhibit a quasi-reversible redox process, indicating moderately fast electron transfer kinetics. nih.gov More detailed studies on other nickel(II) complexes with related ligands have shown reversible one-electron oxidation and one-electron reduction waves. rsc.org These processes can be assigned to specific redox couples. The oxidation is often associated with the ligand framework (e.g., forming an iminosemiquinonate radical), while the reduction can be centered on the α-diimine part of the ligand. rsc.org

The electrochemical potentials are sensitive to the molecular structure. The nature of the metal, its coordination geometry, and the substituents on the ligand can all tune the redox potentials of the complex. mdpi.com For instance, the CV curve for a nickel(II) complex with a salicylidene-appended thiosemicarbazone showed an irreversible oxidation wave assigned to the phenoxyl/phenolate (B1203915) couple of the ligand. rsc.org In contrast, complexes with aminophenol or thiophenol moieties displayed reversible one-electron oxidation waves at different potentials, demonstrating the electronic influence of the ligand structure. rsc.org

| Complex Type | Technique | Observed Redox Process | Potential (vs. Fc⁺/Fc) | Interpretation | Reference |

|---|---|---|---|---|---|

| Ni(II)-aminophenol thiosemicarbazone | Cyclic Voltammetry | Reversible 1e⁻ oxidation | E₁/₂ = 0.26 V | Ligand-based oxidation (iminosemiquinonate radical formation). | rsc.org |

| Ni(II)-aminophenol thiosemicarbazone | Cyclic Voltammetry | Reversible 1e⁻ reduction | E₁/₂ = -1.55 V | Ligand-based reduction (α-diimine radical formation). | rsc.org |

| Ni(II)-thiophenol thiosemicarbazone | Cyclic Voltammetry | Reversible 1e⁻ oxidation | E₁/₂ = 0.22 V | Ligand-based oxidation (iminothiosemiquinonate radical formation). | rsc.org |

| Ni(II)-salicylidene thiosemicarbazone | Cyclic Voltammetry | Irreversible oxidation | Eₐₚ = 0.49 V | Irreversible oxidation of the phenolate moiety. | rsc.org |

| Co(II) thiosemicarbazone | Cyclic Voltammetry | Not specified | Not specified | Demonstrates electrocatalytic behavior. | nih.gov |

Iv. Spectroscopic and Crystallographic Characterization of 2,4 Dimethylthiosemicarbazide and Its Complexes

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy is a primary tool for identifying the functional groups within the 2,4-dimethylthiosemicarbazide ligand and for determining its mode of coordination in metal complexes. The infrared (IR) spectrum provides a distinct fingerprint of the molecule, with characteristic bands corresponding to the vibrations of its key bonds.

The most significant vibrational modes for thiosemicarbazide (B42300) derivatives include the N-H, C=S, and C-N stretching frequencies. The N-H stretching vibrations typically appear as multiple bands in the high-frequency region of 3100–3400 cm⁻¹. cdnsciencepub.comnih.gov The thiocarbonyl (C=S) stretching vibration is of particular diagnostic importance. Due to vibrational coupling with other modes, such as C-N stretching and N-C-N deformation, the ν(C=S) band can appear across a broad range, often between 700 and 1350 cm⁻¹. nih.govcdnsciencepub.com For instance, in many 4-substituted thiosemicarbazides, a band in the region of 1280-1297 cm⁻¹ has been associated with the C=S group. cdnsciencepub.com

Upon complexation with a metal ion, significant shifts in these vibrational frequencies are observed, providing strong evidence of coordination. When this compound acts as a bidentate ligand, coordinating through the sulfur atom and a hydrazinic nitrogen atom, the following changes are typically noted:

A shift of the ν(C=S) band to a lower frequency (by 50-100 cm⁻¹), indicating the weakening of the C=S double bond upon coordination of the sulfur atom to the metal center. jocpr.com

A shift of the ν(N-N) band to a higher frequency, which is characteristic of the involvement of a hydrazinic nitrogen atom in the chelate ring.

The appearance of new, non-ligand bands in the far-infrared region (typically below 600 cm⁻¹), which are assigned to the metal-sulfur (ν(M-S)) and metal-nitrogen (ν(M-N)) stretching vibrations. jocpr.comnih.gov

Raman spectroscopy offers complementary information to IR, particularly for symmetric vibrations and for studies in aqueous solutions. However, detailed Raman spectral analysis for this compound and its direct analogues is not extensively reported.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Free Ligand) | Change Upon Complexation (S, N-coordination) |

| ν(N-H) | 3100 - 3400 | Broadening or minor shift |

| ν(C=S) | 700 - 1350 | Shifts to lower frequency |

| ν(C-N) | 1450 - 1600 | Shifts to higher frequency |

| ν(N-N) | 1000 - 1150 | Shifts to higher frequency |

| ν(M-S) | Not present | Appears (typically 350-500 cm⁻¹) |

| ν(M-N) | Not present | Appears (typically 400-550 cm⁻¹) |

Note: Data compiled from studies on various substituted thiosemicarbazides and thiosemicarbazones. cdnsciencepub.comcdnsciencepub.comjocpr.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for characterizing the structure of this compound and its complexes in solution, providing atom-specific information about the chemical environment, connectivity, and conformation.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the different types of protons. The N-H protons typically appear as broad singlets at the downfield end of the spectrum (δ > 8.0 ppm), with their exact chemical shifts being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding effects. nih.govwestmont.edu The protons of the two methyl groups (N²-CH₃ and N⁴-CH₃) would appear as sharp signals in the aliphatic region (typically δ 2.5-3.5 ppm).

Upon complexation, the ¹H NMR spectrum undergoes characteristic changes. If coordination involves deprotonation of one of the N-H groups, the corresponding signal disappears from the spectrum. The signals of protons near the coordination sites, such as the remaining N-H proton and the methyl groups, often experience a downfield shift due to the electron-withdrawing effect of the metal center.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The most diagnostic signal in the spectrum of this compound is that of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and resonates at a very low field, typically in the range of δ 177–183 ppm for related thiosemicarbazide and thiosemicarbazone compounds. nih.govnih.govjournalijar.comchemmethod.com The carbons of the two methyl groups would appear at much higher fields.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) (Free Ligand) |

| ¹H | N-H | 8.0 - 12.0 |

| ¹H | N-CH ₃ | 2.5 - 3.5 |

| ¹³C | C =S | 177 - 183 |

| ¹³C | N-C H₃ | 25 - 40 |

Note: Ranges are based on data for various substituted thiosemicarbazides and thiosemicarbazones. nih.govnih.govjournalijar.comukm.my

NMR studies of other nuclei can provide more direct information about the coordination environment. ¹⁵N NMR spectroscopy, although less common due to lower sensitivity, is a powerful technique for studying thiosemicarbazides. It can differentiate between the non-equivalent nitrogen atoms in the molecule and detect changes in their chemical shifts upon protonation or coordination. westmont.edu This allows for the unambiguous identification of the nitrogen atom involved in chelation.

For complexes involving NMR-active metals such as tin (¹¹⁹Sn), platinum (¹⁹⁵Pt), or cadmium (¹¹³Cd), NMR of these nuclei can provide direct evidence of coordination and information about the coordination number and geometry at the metal center. Similarly, if the ligand is part of a complex containing other NMR-active nuclei, such as fluorine (¹⁹F) or phosphorus (³¹P) in ancillary ligands, their spectra can be used to probe the structure of the complex. acs.org

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons or nitrogens. It is particularly useful for assigning the resonances of the methyl groups to their respective carbons and for correlating N-H proton signals with their corresponding ¹⁵N resonances, which helps resolve ambiguities in proton assignments. westmont.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to establish the connectivity of the molecular backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other, providing valuable information about the solution-state conformation and stereochemistry of the ligand and its complexes. researchgate.net

Electronic Spectroscopy (UV-Vis)

Electronic or UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound ligand and its metal complexes. The spectrum of the free ligand is typically characterized by high-intensity absorption bands in the ultraviolet region. These bands arise from intra-ligand electronic transitions:

π → π* transitions: These transitions, typically occurring at shorter wavelengths (e.g., 260-280 nm), are associated with the conjugated N-C=S system. ukm.my

n → π* transitions: These lower-energy transitions, often observed as a shoulder or a distinct band at longer wavelengths (e.g., 320-350 nm), involve the promotion of a non-bonding electron from the sulfur or nitrogen atoms to an anti-bonding π* orbital. nih.govukm.my

Upon formation of metal complexes, the UV-Vis spectrum can change significantly. The intra-ligand bands may shift due to coordination, and new bands often appear, particularly in the visible region for transition metal complexes. These new bands can be assigned to:

d-d transitions: For complexes of transition metals with unfilled d-orbitals, these relatively weak absorptions correspond to the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital. The energy of these transitions provides information about the ligand field splitting and the geometry of the complex. bath.ac.ukethz.ch

Charge-Transfer (CT) transitions: These are often much more intense than d-d bands. Ligand-to-Metal Charge Transfer (LMCT) bands, which are common for ligands with easily oxidized donor atoms like sulfur, involve the transfer of an electron from a ligand-based orbital to a metal-based orbital. These often appear in the 400-650 nm range and can be responsible for the intense colors of many complexes. ukm.my

| Compound Type | Transition | Typical Wavelength Range (λₘₐₓ, nm) |

| Free Ligand | π → π | 260 - 280 |

| Free Ligand | n → π | 320 - 350 |

| Metal Complex | d-d | 450 - 700 (Visible) |

| Metal Complex | Ligand-to-Metal Charge Transfer (LMCT) | 400 - 650 (Visible) |

Note: Data compiled from studies on various thiosemicarbazone complexes. nih.govukm.my

Mass Spectrometry (MS, ESI-HRMS)

Mass spectrometry, particularly Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS), serves as a crucial tool for the characterization of this compound and its coordination compounds. This technique provides precise mass-to-charge ratio (m/z) information, enabling the confirmation of molecular weights and the elucidation of elemental compositions for newly synthesized ligands and complexes.

In the study of metal complexes, ESI-MS is instrumental in confirming the formation of the desired product. For instance, the synthesis of a dissymmetric bis(thiosemicarbazone) ligand (HMeATSM), derived from this compound, and its subsequent complexation with zinc(II) was confirmed by ESI-HRMS. mdpi.com The analysis provided the elemental composition C9H19N7O4S2Zn, corroborating the structure of the complex. mdpi.com

The utility of ESI-HRMS extends to identifying the charge and composition of complex ions in solution. The technique is sensitive enough to detect molecular ions and key fragments, offering insights into the stability and structure of the coordination sphere. researchgate.netmdpi.com The interpretation of ESI-MS/MS spectra can reveal characteristic neutral losses and diagnostic ions that are vital for identifying the core structure of the compounds and their derivatives. mdpi.com While detailed fragmentation pathways for this compound itself are not extensively documented in the provided context, the general application of the technique involves ionizing the molecule (often forming [M+H]⁺) and analyzing the m/z ratio to confirm its molecular weight and purity. researchgate.netnih.govsemanticscholar.org

Interactive Table: ESI-HRMS Data for a Zn(II) Complex Derived from this compound

| Compound | Formula | Calculated Elemental Analysis (%) | Found Elemental Analysis (%) |

|---|---|---|---|

| Zn(Me2TS)2(OH2)2 | C9H19N7O4S2Zn | C: 25.81, H: 4.58, N: 23.42, S: 15.28 | C: 25.66, H: 4.53, N: 23.38, S: 15.24 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. researchgate.netnih.gov Consequently, it is not applicable to the diamagnetic this compound ligand itself but is invaluable for studying its paramagnetic metal complexes, such as those involving Cu(II). researchgate.net EPR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal center. researchgate.netbiointerfaceresearch.com

For copper(II) complexes of thiosemicarbazones, the EPR spectra, typically recorded in frozen solutions (like DMSO) at liquid nitrogen temperatures, reveal key parameters such as the g-tensor values (g||, g⊥) and the copper hyperfine coupling constant (A||). researchgate.net These parameters are diagnostic of the geometry of the complex.

Key findings from EPR studies on related Cu(II) thiosemicarbazone complexes include:

Geometry Determination : The trend g|| > g⊥ > 2.0023 is a characteristic indicator of a d(x²-y²) ground state, which is typical for copper(II) complexes with square planar or distorted octahedral geometries. researchgate.net

Covalency Analysis : The g|| values can provide insights into the covalent character of the metal-ligand bond. Lower g|| values suggest a more covalent environment.

Exchange Interactions : The parameter G, calculated as G = (g|| - 2.0023) / (g⊥ - 2.0023), is used to assess the magnitude of exchange interaction between copper centers in the solid state. A G value greater than 4 indicates that exchange interactions are negligible, suggesting that the local tetragonal axes are aligned parallel or only slightly misaligned. Conversely, a value less than 4 points to a considerable exchange interaction. researchgate.net

While specific EPR data for a this compound-copper complex is not detailed in the search results, the principles derived from studies of structurally similar thiosemicarbazone complexes are directly applicable. researchgate.net The technique remains a powerful tool for probing the metal-ligand interactions and geometric arrangement in paramagnetic complexes of this compound. researchgate.netbiointerfaceresearch.com

Interactive Table: Representative EPR Parameters for Cu(II) Thiosemicarbazone Complexes

| Parameter | Typical Value/Observation | Interpretation |

|---|---|---|

| g-tensor | g|| > g⊥ > 2.0023 | dx²-y² ground state; indicative of square planar or distorted octahedral geometry. |

| G (Exchange Interaction Factor) | G > 4 | Negligible exchange interaction between Cu(II) centers. |

| G (Exchange Interaction Factor) | G < 4 | Significant exchange interaction between Cu(II) centers. |

V. Computational and Theoretical Chemistry Studies of 2,4 Dimethylthiosemicarbazide Systems

Photophysical Property Simulations (e.g., Excited-State Intramolecular Proton Transfer (ESIPT), Twisted Intramolecular Charge Transfer (TICT))

While specific photophysical studies on 2,4-dimethylthiosemicarbazide are not extensively documented in the cited literature, research on closely related derivatives provides significant insights into the potential photophysical behaviors governed by phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Twisted Intramolecular Charge Transfer (TICT).

A theoretical study on (E)-1-(4-(diethylamino)-2-hydroxybenzylidene)-4,4-dimethylthiosemicarbazide (DAHTS), a derivative of thiosemicarbazide (B42300), employed Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to explore its excited-state dynamics. acs.org This study revealed that upon photoexcitation, the intramolecular hydrogen bond within the DAHTS molecule is strengthened, which facilitates an ESIPT process. acs.org

ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. mdpi.com This phenomenon is often associated with a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths, which is a desirable property for fluorescent probes and imaging agents. rsc.org

The investigation of DAHTS also identified the occurrence of a Twisted Intramolecular Charge Transfer (TICT) process. acs.org TICT is an electron transfer process that can occur in molecules composed of an electron donor and an electron acceptor linked by a single bond. scispace.com Upon photoexcitation, intramolecular twisting around this bond can lead to a charge-separated state, which can then relax via a red-shifted emission or non-radiative pathways. scispace.com The interplay between ESIPT and TICT processes in DAHTS was found to be dependent on the polarity of the solvent. In a polar solvent like acetonitrile, the ESIPT process was predicted to occur before the TICT process, while the reverse was suggested in a nonpolar solvent. acs.org The TICT behavior was also proposed as a possible reason for the weak fluorescence emission of DAHTS in certain solvents. acs.org

These findings on a related dimethylthiosemicarbazide derivative underscore the complex photophysical behaviors that can be modulated by molecular structure and the surrounding environment.

Molecular Docking Studies (e.g., Enzyme Binding, Protein Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a thiosemicarbazide derivative, might interact with a biological target, typically a protein or enzyme. Although specific molecular docking studies for this compound were not identified in the provided search results, numerous studies on related thiosemicarbazide and thiosemicarbazone derivatives highlight their potential for specific biological interactions.

These studies demonstrate the broad potential of the thiosemicarbazide scaffold to interact with a variety of enzymes, suggesting that this compound could also exhibit interesting binding properties. The specific interactions and binding affinities would, of course, depend on the unique structural features conferred by the two methyl groups.

Enzyme Inhibition Studies with Thiosemicarbazone Derivatives

Several studies have investigated the potential of thiosemicarbazone derivatives as enzyme inhibitors through molecular docking.

α-Amylase and α-Glucosidase Inhibition: A series of benzimidazole-bearing thiosemicarbazone derivatives were synthesized and evaluated as potential antidiabetic agents. mdpi.com Molecular docking studies were performed to understand the interactions between these compounds and the enzymes α-amylase and α-glucosidase. mdpi.com The results indicated that these derivatives showed excellent potential for binding to the active sites of these enzymes. mdpi.com

Tyrosinase Inhibition: A set of monosubstituted acetophenone (B1666503) thiosemicarbazone derivatives were investigated as tyrosinase inhibitors. mdpi.com Molecular docking simulations showed that the sulfur atom of the thiourea (B124793) moiety penetrates the active site of the enzyme and interacts with the copper ions. mdpi.com The para-substituted derivatives were found to be competitive inhibitors, while meta- and ortho-substituted compounds exhibited a mixed type of inhibition. mdpi.com

Antitubercular Activity: In a study of new thiosemicarbazide derivatives as potential antitubercular agents, molecular docking was used to investigate their binding to Mycobacterium tuberculosis glutamine synthetase (MtGS). mdpi.com This enzyme is a key component of bacterial nitrogen metabolism and a potential drug target. mdpi.com The docking studies revealed that the amino and carbonyl groups of the carbonylthiosemicarbazide spacer played a significant role in the interactions with the active site of MtGS. mdpi.com

The following table summarizes the findings from molecular docking studies on various thiosemicarbazide derivatives with different protein targets.

| Derivative Class | Protein Target | Key Findings |

| Benzimidazole-bearing thiosemicarbazones | α-Amylase and α-Glucosidase | Derivatives showed excellent binding potential to the active sites of the enzymes. mdpi.com |

| Monosubstituted acetophenone thiosemicarbazones | Tyrosinase | The sulfur atom of the thiourea moiety interacts with copper ions in the active site. mdpi.com |

| Pyridine-containing thiosemicarbazides | Mycobacterium tuberculosis glutamine synthetase (MtGS) | The amino and carbonyl groups of the spacer are important for interaction with the enzyme's active site. mdpi.com |

These studies collectively suggest that the thiosemicarbazide functional group is a versatile scaffold for designing enzyme inhibitors. The specific substitution pattern, such as the dimethylation in this compound, would influence the binding affinity and selectivity towards different protein targets.

Vi. Catalytic Applications of 2,4 Dimethylthiosemicarbazide Metal Complexes

Homogeneous Catalysis

Transition metal complexes based on thiosemicarbazone ligands, including those derived from 2,4-dimethylthiosemicarbazide, are predominantly utilized in homogeneous catalysis. mdpi.com In this catalytic paradigm, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This arrangement allows for high catalytic activity and selectivity under relatively mild reaction conditions due to the ready accessibility of the catalytic sites. researchgate.net The versatility in the coordination modes of thiosemicarbazone ligands, coupled with the ease of their synthesis, has spurred extensive research into their metal complexes and the exploitation of these features for the development of novel catalytic systems. mdpi.com The stability of the metal-ligand framework is a crucial factor in homogeneous catalysis, and the tridentate coordination often observed in pincer-type thiosemicarbazone complexes is thought to stabilize the metal-carbon bond during the catalytic cycle. mdpi.com

The application of these complexes in cross-coupling reactions has been a subject of study primarily in the last two decades. organic-chemistry.org These reactions, often catalyzed by palladium, but also by other transition metals, provide efficient routes to a wide array of organic molecules. mdpi.com While the broader family of thiosemicarbazone complexes has been extensively studied, specific data for complexes of this compound remains focused on particular reaction types.

Cross-Coupling Reactions

Cross-coupling reactions are a class of chemical reactions that involve the joining of two different chemical groups with the aid of a metal catalyst. These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. organic-chemistry.org While research into the catalytic activity of various thiosemicarbazone-palladium complexes for this reaction is ongoing, a notable example closely related to the subject compound has been reported. A phosphane-free palladium complex derived from 5-acetylbarbituric-4N-dimethylthiosemicarbazone has been synthesized and its catalytic efficacy in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid has been investigated. mdpi.com

The tridentate coordination of the dianionic ligand was confirmed by X-ray diffraction crystallography. mdpi.com The catalytic studies revealed that this complex could effectively catalyze the coupling of various aryl halides with phenylboronic acid. The conversions were observed to be moderate to good for aryl bromides, while aryl chlorides, which are generally less reactive, showed lower conversions. mdpi.com The authors of the study proposed that the catalytic cycle may involve the palladium center cycling between the +2 and +4 oxidation states, a mechanism sometimes suggested for pincer-type palladium catalysts, though it is more commonly accepted that these reactions proceed via a Pd(0)/Pd(II) cycle. mdpi.com

Table 1: Catalytic Performance of a 5-acetylbarbituric-4N-dimethylthiosemicarbazone Palladium Complex in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid.

| Aryl Halide | Conversion (%) |

| Bromobenzene | 46 |

| p-Bromoanisole | 78 |

| p-Bromonitrobenzene | 65 |

| Chlorobenzene | 21 |

| p-Chloroanisole | 32 |

| p-Chloronitrobenzene | 29 |

Data sourced from a study on a palladium complex of a derivative of this compound. mdpi.com

The Kumada-Corriu coupling is a cross-coupling reaction in organic chemistry that involves the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal complex, typically nickel or palladium. wikipedia.orgarkat-usa.org This reaction was one of the first catalytic cross-coupling methods to be developed. arkat-usa.org While the use of thiosemicarbazone complexes of nickel has been explored for this reaction, there is a lack of specific research findings in the available literature on the catalytic application of this compound metal complexes for the Kumada-Corriu coupling.

In a general context, nickel complexes with thiosemicarbazone ligands have been shown to catalyze the coupling of aryl halides with phenylmagnesium chloride. organic-chemistry.org The catalytic cycle for the Kumada-Corriu coupling is generally understood to involve the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to form the carbon-carbon bond and regenerate the catalyst. researchgate.net The specific conditions and efficacy can vary significantly based on the nature of the thiosemicarbazone ligand, the metal center, and the substrates involved.

Generally, palladium complexes of thiosemicarbazones have been shown to be effective catalysts for the Sonogashira reaction, sometimes even at room temperature and under copper-free conditions. mdpi.com For instance, a palladium complex with a bidentate N,S-coordinating thiosemicarbazone ligand has been reported to catalyze the coupling of phenylacetylene (B144264) with a range of aryl chlorides and bromides, affording moderate to very good conversions. mdpi.com Nickel complexes of thiosemicarbazones have also been investigated for their catalytic activity in the Sonogashira coupling of aryl halides with phenylacetylene. organic-chemistry.org

The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a chemical reaction that involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. youtube.comresearchgate.net This reaction is a cornerstone of modern organic synthesis. researchgate.net While the catalytic activity of palladium complexes with various thiosemicarbazone ligands has been demonstrated in the Heck reaction, there is a notable absence of specific research data on the use of this compound metal complexes for this purpose in the surveyed literature.

In a broader scope, palladium complexes of thiosemicarbazones have been successfully used as catalysts in the Heck reaction. For example, a palladium complex of salicylaldehyde (B1680747) N(4)-ethylthiosemicarbazone was one of the first reported instances of a thiosemicarbazone-based catalyst for this reaction. mdpi.com The catalytic efficiency in Heck reactions is often influenced by the electronic nature of the substituents on the aryl bromide, with electron-withdrawing groups generally leading to higher catalytic activity. mdpi.com Nickel complexes of thiosemicarbazones have also been prepared and evaluated for their catalytic potential in the Heck reaction, showing modest turnover numbers and frequencies compared to their palladium counterparts. mdpi.com

The formation of alkyl-alkyl bonds through transition metal-catalyzed cross-coupling reactions represents a significant challenge in organic synthesis due to competing side reactions such as β-hydride elimination. nih.gov Despite the development of various catalytic systems for this purpose, the application of this compound metal complexes in this specific area is not well-documented in the existing scientific literature.

The broader field of alkyl-alkyl cross-coupling has seen advances with various transition metal catalysts, where the choice of ligand plays a critical role in preventing unwanted side reactions and promoting the desired bond formation. nih.gov These reactions often involve the coupling of an alkyl halide with an organometallic reagent, such as an organozinc (Negishi coupling) or organomagnesium (Kumada-Corriu coupling) compound. mdpi.com While thiosemicarbazone complexes are known to participate in cross-coupling reactions, their specific application and efficacy in promoting alkyl-alkyl bond formation, particularly for ligands like this compound, remains an area for future investigation.

Role of Ligand Design in Catalytic Efficiency and Selectivity

The design of the thiosemicarbazide (B42300) ligand plays a pivotal role in determining the catalytic efficiency and selectivity of its metal complexes. rsc.org The introduction of substituents, such as the methyl groups in this compound, can profoundly impact the catalyst's performance through both electronic and steric effects. mdpi.com

Electronic Effects: The methyl groups at the N2 and N4 positions are electron-donating, which increases the electron density on the nitrogen and sulfur donor atoms. This enhanced electron-donating ability can strengthen the metal-ligand bond, thereby stabilizing the metal center in various oxidation states throughout the catalytic cycle. A more electron-rich metal center can, for example, facilitate oxidative addition steps in cross-coupling reactions. The electronic properties of substituents on the thiosemicarbazone backbone have been shown to influence the catalytic activity in Suzuki-Miyaura reactions. mdpi.com

Steric Effects: The steric bulk introduced by the methyl groups can influence the coordination geometry around the metal center, creating a specific environment that can favor certain reaction pathways and enhance selectivity. For instance, in cross-coupling reactions, steric hindrance can play a more significant role than electronic effects in determining the catalytic activity of the complexes. mdpi.com The steric environment can also control the access of substrates to the catalytic site, leading to substrate selectivity. The coordination mode of thiosemicarbazone ligands can be influenced by the steric bulk of substituents, which in turn affects the catalytic behavior of the resulting metal complexes. acs.org

Vii. Biological Activities of 2,4 Dimethylthiosemicarbazide and Its Metal Complexes: Mechanistic and in Vitro Investigations

Anticancer/Antiproliferative Activity: Mechanistic Insights

The antitumor effects of these compounds stem from their ability to interfere with multiple, crucial cellular pathways simultaneously.

A primary mechanism of action for thiosemicarbazones is their potent ability to chelate essential transition metal ions, thereby disrupting their intracellular balance. scispace.com Cancer cells have a high requirement for metals like iron and copper, making them particularly vulnerable to agents that interfere with metal homeostasis. nih.govijper.org

Compounds such as Di-2-pyridylketone-4,4-dimethyl-3-thiosemicarbazone (Dp44mT) are powerful iron chelators. nih.govnih.gov Their activity is linked to their ability to bind and remove iron from cells, a process that inhibits vital iron-dependent enzymes. nih.govresearchgate.net Studies have shown that effective thiosemicarbazones can mobilize iron from cancer cells and block the cellular uptake of iron from transferrin, the body's iron-transport protein. researchgate.net

The formation of metal complexes with ions like copper, zinc, gallium, and nickel can further augment this activity. nih.govrsc.org Research on complexes of a related compound, di-2-pyridylketone-4-ethyl-4-methyl-3-thiosemicarbazone (Dp4e4mT), demonstrated that the specific metal ion influences the biological activity. For instance, zinc(II) and gallium(III) complexes were found to readily exchange their metal ion with copper(II) within a biological system, resulting in potent anticancer efficacy. rsc.org

A significant consequence of metal chelation is the inhibition of key metalloenzymes essential for cancer cell survival and proliferation.

Ribonucleotide Reductase (RR): This iron-dependent enzyme is a critical target for thiosemicarbazones. arabjchem.org RR is responsible for converting ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. researchgate.net The cytotoxicity of compounds like Dp44mT has been directly attributed to iron chelation leading to the inhibition of RR. nih.govresearchgate.net

Topoisomerase: Certain iron-chelating thiosemicarbazones have been reported to cause DNA damage and selectively inhibit topoisomerase IIα, an enzyme that manages DNA tangles during replication. ijper.orgmdpi.com

Tyrosinase: Thiosemicarbazones have also been identified as potent inhibitors of tyrosinase, a copper-containing enzyme central to melanin (B1238610) production. rsc.orgnih.gov Their mechanism of inhibition is believed to involve the chelation of copper ions within the enzyme's active site by the sulfur atom of the thiosemicarbazone. mdpi.comnih.gov

| Compound/Complex | Target Enzyme | Effect | IC50 Value |

| IIIa (a thiosemicarbazone derivative) | Ribonucleotide Reductase | Inhibition | 1.51 µM arabjchem.org |

| IIIe (a thiosemicarbazone derivative) | Ribonucleotide Reductase | Inhibition | 2.41 µM arabjchem.org |

| IIIh (a thiosemicarbazone derivative) | Ribonucleotide Reductase | Inhibition | 2.85 µM arabjchem.org |

| 4-Methoxybenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase activity) | Inhibition | 2.62 µM nih.gov |

| Dp44mT | Topoisomerase IIα | Inhibition | Not specified ijper.org |

Beyond direct enzyme inhibition via metal chelation, N4,N4-dimethylated thiosemicarbazones can disrupt cellular redox balance by affecting major thiol-containing systems. nih.gov These systems, including thioredoxin (Trx) and glutathione (B108866) (GSH), are crucial for maintaining the appropriate reducing environment in the cell and are required for the function of enzymes like ribonucleotide reductase. nih.govresearchgate.net

| Compound | Cellular Thiol System Affected | Observed Effect |

| Dp44mT | Thioredoxin System | Elevated oxidized trimeric thioredoxin levels to 213 ± 5% of control. nih.gov |

| Dp44mT | Thioredoxin Reductase | Decreased activity to 65 ± 6% of control. nih.gov |

| Thiosemicarbazones | Glutathione System | Significantly reduced the glutathione/oxidized-glutathione ratio. nih.gov |

Certain thiosemicarbazide (B42300) derivatives and their metal complexes exhibit the ability to interact directly with DNA, contributing to their cytotoxic effects. mdpi.comnih.gov These interactions can manifest in several ways:

DNA Damage: Some compounds have been observed to induce DNA damage, including the formation of abasic sites (missing bases) and double-strand breaks. nih.govmdpi.com N4,N4-dimethylated thiosemicarbazone complexes with nickel have been shown to cause a significant increase in DNA breaks even after short exposure times. nih.gov

DNA Binding and Intercalation: Spectroscopic studies suggest that some derivatives may bind to DNA, with intercalation (inserting between the DNA base pairs) being a possible mode of action for some ligands. nih.govmdpi.com However, for other metal complexes of N4,N4-dimethylated thiosemicarbazones, studies have largely ruled out intercalation, suggesting that binding occurs through weaker interactions such as groove binding or electrostatic forces. mdpi.comnih.govresearchgate.net

A key outcome of the cellular damage and metabolic disruption caused by these compounds is the induction of programmed cell death, or apoptosis. antpublisher.comnih.gov Dp44mT, for example, effectively induces apoptosis in human colorectal carcinoma cells in a dose-dependent manner. antpublisher.com

In addition to triggering apoptosis, these compounds can interfere with the normal progression of the cell cycle. mdpi.comnih.gov Following treatment with thiosemicarbazone derivatives, cancer cells are often found to be arrested in specific phases of the cell cycle. nih.gov Arrest is commonly observed in the S phase (when DNA is synthesized) and the G2/M phase (the checkpoint before cell division), which is consistent with the inhibition of DNA replication and the presence of DNA damage. arabjchem.orgmdpi.com

| Compound/Derivative | Cell Line | Effect |

| Compound 2 (a thiosemicarbazide derivative) | MKN74 (gastric cancer) | Cell cycle arrest in S phase. mdpi.com |

| Compound 1 (a thiosemicarbazide derivative) | MKN74 (gastric cancer) | Cell cycle arrest in S and G2 phase. mdpi.com |

| Dp44mT | SW480 & HT-29 (colorectal cancer) | Induction of apoptosis. antpublisher.com |

| Compound IIIa (a thiosemicarbazone derivative) | Not specified | Induction of apoptosis and cell cycle arrest in G2/M phase. arabjchem.org |

The metal complexes of thiosemicarbazones are often redox-active, meaning they can participate in reactions that generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. ijper.orgoncotarget.com While normal cells have mechanisms to cope with a certain level of ROS, cancer cells often have a compromised antioxidant capacity, making them more susceptible to ROS-induced damage. nih.govoncotarget.com

The generation of ROS creates a state of high oxidative stress within the cancer cell. oncotarget.com This can lead to the oxidation of lipids, proteins, and DNA, causing widespread cellular damage. Specifically, ROS can disrupt the mitochondrial membrane potential, which is a critical step in initiating the apoptotic cascade. nih.gov Studies with copper(II) and gallium(III) complexes of thiosemicarbazones have confirmed that they promote apoptosis by generating intracellular ROS. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

No specific studies detailing the antibacterial, antifungal, or antiviral activities of 2,4-Dimethylthiosemicarbazide were identified. Research on the broader thiosemicarbazide class of compounds has shown that various derivatives possess a wide spectrum of antimicrobial properties. mdpi.comasianpubs.orgresearchgate.netderpharmachemica.com For instance, certain thiosemicarbazide derivatives have demonstrated activity against Gram-positive bacteria, with some showing Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against strains of Staphylococcus spp. nih.gov Other studies have explored the antifungal potential of thiosemicarbazide derivatives against Candida species. nih.govresearchgate.net The antiviral activity of thiosemicarbazides has also been a subject of investigation, with some derivatives showing potential against viruses like the Dengue virus. nih.govresearchgate.net However, none of these studies specifically report data for this compound.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for this compound have not been elucidated in the available literature. For the general class of thiosemicarbazide and thiosemicarbazone derivatives, several mechanisms have been proposed. One suggested mechanism is the inhibition of type IIA topoisomerases, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. nih.gov Another potential target is the enzyme ribonucleotide reductase, which is crucial for DNA synthesis. nih.gov Some studies also point to the inhibition of d-alanyl-d-alanine (B1587853) ligase (Ddl) as a possible mode of antibacterial action. mdpi.com

Inhibition of Amyloid-β Aggregation

There is no available research indicating that this compound is involved in the inhibition of amyloid-β aggregation. Studies in this area have focused on other, more complex thiosemicarbazone derivatives. For example, derivatives like 4-(dimethylamino)benzaldehyde (B131446) 4,4-dimethylthiosemicarbazone and its palladium(II) complexes have been shown to be potent inhibitors of amyloid-β fibrillation, with IC50 values below 1 µM. acs.orgnih.gov Similarly, 3-acetyl coumarin (B35378) thiosemicarbazone has been reported to inhibit Aβ(1-42) peptide aggregation. nih.gov These findings, however, cannot be directly attributed to this compound.

Enhancement of Biological Activity through Metal Coordination

The principle that the biological activity of thiosemicarbazones can be enhanced through coordination with metal ions is well-established. nih.govnih.govmdpi.com The formation of metal complexes can lead to more potent antibacterial, antifungal, and antiviral agents compared to the free ligands. dntb.gov.uasaudijournals.comnih.gov This enhancement is often attributed to factors such as increased lipophilicity, which facilitates passage through cell membranes, and the specific interactions of the metal ion with biological targets. While this is a general characteristic of thiosemicarbazone metal complexes, no studies were found that specifically synthesize metal complexes of this compound and compare their biological activity to the parent compound.

Viii. Structure Activity Relationship Sar Studies for 2,4 Dimethylthiosemicarbazide Derivatives

Impact of Substitution at the Terminal N4 Position (e.g., N4-dimethylation) on Activity

The terminal N4 nitrogen of the thiosemicarbazide (B42300) moiety is a common site for chemical modification to modulate biological activity. The introduction of substituents at this position can influence properties such as lipophilicity, hydrogen bonding capacity, and steric profile, which in turn affects membrane permeability and target interaction.

N4-dimethylation, the substitution of two methyl groups at the terminal N4 position, has been shown in many studies to have a favorable impact on the cytotoxic properties of thiosemicarbazones. researchgate.net This modification often leads to an increase in antiproliferative activity. researchgate.net The enhanced cytotoxicity is frequently attributed to an increase in the lipophilicity of the molecule, which facilitates its transport across cellular membranes. researchgate.net

In a study involving citronellal (B1669106) thiosemicarbazone derivatives, novel N4,N4-dimethylated complexes were synthesized and evaluated for their antiproliferative activity against the U937 leukemia cell line. nih.govresearchgate.net The results indicated that the dimethylated complexes exhibited a mild antiproliferative effect after 24 hours of treatment, with GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values around 30 µM for Cu(II), Ni(II), and Pt(II) complexes. nih.gov Interestingly, in this specific series, the antiproliferative profile appeared to be largely independent of the coordinated metal ion. nih.gov However, when comparing these dimethylated compounds to their non-dimethylated parent compounds, the latter sometimes showed greater genotoxic potential, suggesting that N4-dimethylation can modulate the mechanism of action. nih.gov

Table 1: Effect of N4-Dimethylation on Antiproliferative Activity (GI₅₀ in µM) This table is interactive. You can sort the data by clicking on the column headers.

| Parent Compound (R=H) | Metal Ion | GI₅₀ (µM) of Parent | N4,N4-Dimethylated Compound | Metal Ion | GI₅₀ (µM) of Dimethylated | Source |

|---|---|---|---|---|---|---|

| Citronellal TSC | Ni(II) | ~20 | N4,N4-dimethyl citronellal TSC | Ni(II) | ~30 | nih.gov |

| Citronellal TSC | Pt(II) | >50 | N4,N4-dimethyl citronellal TSC | Pt(II) | ~30 | nih.gov |

| Citronellal TSC | Cu(II) | ~15 | N4,N4-dimethyl citronellal TSC | Cu(II) | ~30 | nih.gov |

| L-Pro-FTSC | - | >100 | dm-L-Pro-FTSC | - | ~50 | researchgate.net |

TSC: Thiosemicarbazone

Influence of the Metal Center and Coordination Environment on Biological Efficacy

Thiosemicarbazones, including 2,4-dimethylthiosemicarbazide derivatives, are potent chelating agents for transition metal ions, typically coordinating through the sulfur atom and a nitrogen atom. nih.gov The formation of metal complexes often significantly enhances the biological activity compared to the free ligand. nih.govnih.gov This enhancement is frequently linked to an increase in the lipophilic character of the molecule upon chelation, which facilitates its permeation through the cell membranes of bacteria or cancer cells. nih.govnih.gov

The choice of the metal center plays a pivotal role in determining the biological efficacy and mechanism of action of the resulting complex. nih.gov

Copper(II) and Zinc(II) : Complexes involving these metals generally display high antifungal activity. nih.gov Copper complexes of thiosemicarbazones combined with azines have been reported to eliminate cancer cells by inducing oxidative stress. nih.gov

Palladium(II) and Platinum(II) : These metal complexes have been investigated as potential anti-cancer agents. nih.gov Pd(II) derivatives have been shown to be more effective than the ligand alone. nih.gov Platinum complexes can interact with DNA, causing conformational changes that block replication and transcription, ultimately leading to apoptosis. nih.gov

Nickel(II) : Ni(II) Schiff base complexes containing sulfur donors have garnered attention due to their relevance in biological systems. nih.gov Studies on N4,N4-dimethylated thiosemicarbazone complexes found that the nickel complex could induce a significant increase in DNA breaks even at low concentrations. nih.gov

The coordination environment, including the geometry of the complex and the nature of other coordinated ligands, can also fine-tune the chemical and biological properties. nih.gov The ability of these complexes to act as ionophores, transporting metal ions across cellular membranes, can lead to an increase in intracellular oxidative stress, contributing to their anticancer activity. nih.gov

Role of Substituents on the Azomethine Carbon and Aromatic Ring Systems

For instance, replacing a hydrogen atom at the azomethine carbon with a methyl group may result in little to no change in antiproliferative activity, whereas introducing an amino group at the same position can lead to a decrease in activity. researchgate.net

The nature and position of substituents on an aromatic ring system attached to the azomethine carbon are also crucial. In a series of 2,6-disubstituted pyridine (B92270) thiosemicarbazone derivatives evaluated for tuberculostatic activity, the following observations were made:

Compounds with basic substituents like pyrrolidine (B122466) and piperidine (B6355638) strongly inhibited the growth of the standard M. tuberculosis strain. mdpi.comresearchgate.net

All tested derivatives in this series showed significant activity against a resistant strain of M. tuberculosis, with some being two- to eightfold more active than the reference drug isoniazid. mdpi.com

This demonstrates that the introduction of specific heterocyclic or substituted aromatic rings can be a powerful strategy for developing potent and selective therapeutic agents. bohrium.com The electronic properties (electron-donating or electron-withdrawing) and lipophilicity of these substituents can be tailored to optimize target binding and pharmacokinetic properties.

Table 2: Influence of Aromatic Ring Substituents on Tuberculostatic Activity (MIC in µg/mL) This table is interactive. You can sort the data by clicking on the column headers.

| Base Scaffold | Ring Substituent | Target Strain | MIC (µg/mL) | Source |

|---|---|---|---|---|

| 2,6-disubstituted pyridine TSC | Pyrrolidine | M. tuberculosis H₃₇Rv | 2 | mdpi.comresearchgate.net |

| 2,6-disubstituted pyridine TSC | Piperidine | M. tuberculosis H₃₇Rv | 2 | mdpi.comresearchgate.net |

| 2,6-disubstituted pyridine TSC | Pyrrolidine | Isoniazid-resistant strain | 0.5 | mdpi.comresearchgate.net |

| 2,6-disubstituted pyridine TSC | Piperidine | Isoniazid-resistant strain | 1 | mdpi.comresearchgate.net |

| 2,6-disubstituted pyridine TSC | Morpholine | Isoniazid-resistant strain | 4 | mdpi.comresearchgate.net |

| 2,6-disubstituted pyridine TSC | 4-methylpiperazine | Isoniazid-resistant strain | 4 | mdpi.comresearchgate.net |

TSC: Thiosemicarbazone

Effects of Molecular Conformation and Tautomeric Forms on Activity

The three-dimensional structure and conformational flexibility of this compound derivatives are key determinants of their biological activity. The molecule's geometry influences its ability to fit into the binding site of a biological target, such as an enzyme or receptor.

Furthermore, the presence of donor groups like N-H allows for the formation of intermolecular hydrogen bonds, which can be crucial for protein-receptor interactions. researchgate.net Highly planar geometries, often found in thiosemicarbazones with extended aromatic systems, can facilitate interactions like DNA intercalation. nih.govacs.org The specific conformation adopted by the molecule upon binding to a metal ion also dictates the coordination geometry, which in turn affects its biological properties. acs.org Therefore, understanding the preferred conformations and the energy barriers between them is essential for designing molecules with improved activity.

Ix. Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Novel Derivatives with Tailored Properties

The rational design of novel 2,4-dimethylthiosemicarbazide derivatives is a key area of future research, focusing on the synthesis of compounds with precisely tailored electronic and steric properties. mdpi.comresearchgate.net By strategically modifying the molecular structure, researchers can fine-tune the resulting complexes' stability, reactivity, and functionality. nih.govijper.org